molecular formula C9H9NO2 B019310 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 23206-20-4

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B019310
CAS No.: 23206-20-4
M. Wt: 163.17 g/mol
InChI Key: UZFDGRLSVITWJL-UHFFFAOYSA-N
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Description

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound is characterized by a hydroxy group at the fourth position and a dihydroisoquinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino (aryl)methylphthalides with suitable reagents can lead to the formation of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxy group placement and dihydroisoquinolinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDGRLSVITWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501259
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23206-20-4
Record name 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones be determined?

A: The research by [] demonstrates that the stereochemistry of 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones can be elucidated through the conversion of isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones. These compounds, with established configurations, are transformed into their corresponding amino and dimethylamino derivatives. This transformation occurs with an inversion of configuration, allowing for the determination of the stereochemistry in the resulting 3-aryl-4-hydroxy-3,4-dihydroisoquinolin-1(2H)-ones.

Q2: What challenges were encountered when attempting to synthesize these compounds using tosylates?

A: The research highlights a challenge encountered when using tosylates as intermediates. Attempts to displace the tosyloxy group in isomeric 3-[phenyl(toluenesulfonyloxy)methyl]isobenzofuran-1(3H)-ones with dimethylamine did not yield the desired product. Instead, a rearrangement occurred, leading to the formation of an epoxy amide and a keto amide. [] This suggests that alternative synthetic routes might be more suitable when tosylates are involved.

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